
Furaneol-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furaneol-13C2, also known as Strawberry furanone-13C2, is a stable isotope-labeled compound. It is a derivative of Furaneol, which is a naturally occurring aroma compound found in various fruits, especially strawberries. The compound is labeled with carbon-13 isotopes, making it useful for various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Furaneol-13C2 can be synthesized through the catalytic reaction of rhamnose in the presence of a phosphate buffer with a pH of 5-7, an organic solvent, and a peptide. The mixture is heated to a reflux state to facilitate the reaction .
Industrial Production Methods
The industrial production of this compound involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules. This process is largely used as tracers for quantitation during the drug development process .
Analyse Chemischer Reaktionen
Types of Reactions
Furaneol-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific fields.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different aldehydes or ketones, while reduction reactions may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Furaneol-13C2 has a wide range of scientific research applications:
Chemistry: It is used as a tracer in the study of chemical reactions and mechanisms.
Biology: The compound is utilized in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.
Medicine: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the food industry for the detection and quantification of Furaneol in various products .
Wirkmechanismus
The mechanism of action of Furaneol-13C2 involves its incorporation into metabolic pathways where it acts as a labeled tracer. The carbon-13 isotopes allow researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the metabolic pathways and the effects of various drugs and compounds .
Vergleich Mit ähnlichen Verbindungen
Furaneol-13C2 is unique due to its stable isotope labeling, which makes it highly valuable for research purposes. Similar compounds include:
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol): The parent compound, widely used in the flavor industry.
2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF): Another aroma compound with similar sensory properties
This compound stands out due to its specific labeling with carbon-13, which enhances its utility in scientific research.
Eigenschaften
Molekularformel |
C6H8O3 |
|---|---|
Molekulargewicht |
130.11 g/mol |
IUPAC-Name |
4-hydroxy-2-methyl-5-(113C)methyl(513C)furan-3-one |
InChI |
InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3/i2+1,4+1 |
InChI-Schlüssel |
INAXVXBDKKUCGI-NDLBAUGKSA-N |
Isomerische SMILES |
CC1C(=O)C(=[13C](O1)[13CH3])O |
Kanonische SMILES |
CC1C(=O)C(=C(O1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


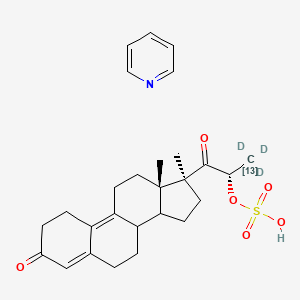
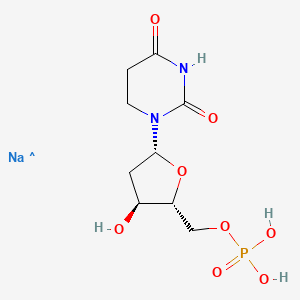

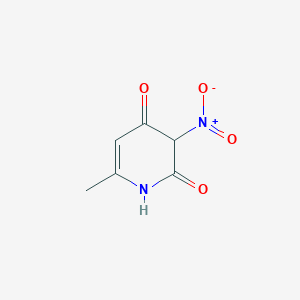


![4-amino-7-fluoro-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12361921.png)
![[(8R,9S,10R,11R)-11-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate](/img/structure/B12361924.png)
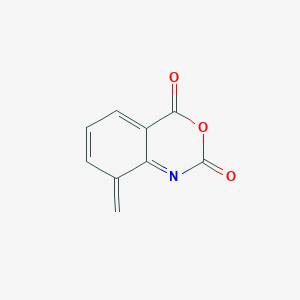
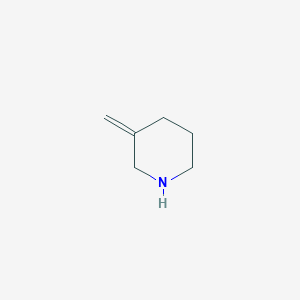
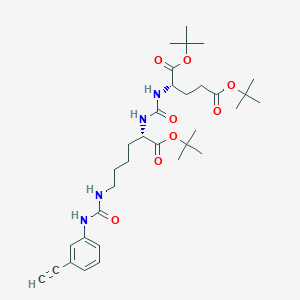
![2,4-Dioxopyrrolo-[3,2-d]pyrimidine](/img/structure/B12361948.png)
![N-[4-[2-[3-(3,5-dimethoxyphenyl)-2-oxo-7-[2-(prop-2-enoylamino)anilino]-4H-pyrimido[4,5-d]pyrimidin-1-yl]ethyl]phenyl]prop-2-enamide](/img/structure/B12361955.png)

